molecular formula C11H11FN6O B2751673 N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide CAS No. 1436039-45-0

N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide

Cat. No.: B2751673
CAS No.: 1436039-45-0
M. Wt: 262.248
InChI Key: MCXWFTYTTDJDSW-UHFFFAOYSA-N
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Description

N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound consists of a cyclopropyltetrazole moiety linked to a fluoropyridine carboxamide, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide typically involves multiple steps:

    Formation of the Cyclopropyltetrazole Moiety: This can be achieved through the cycloaddition reaction of cyclopropylamine with sodium azide under acidic conditions to form the tetrazole ring.

    Attachment to Fluoropyridine: The cyclopropyltetrazole is then coupled with 6-fluoropyridine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Scaling up the reaction conditions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carboxamide group to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-chloropyridine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-bromopyridine-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro and bromo analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(1-cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN6O/c12-9-4-1-7(5-13-9)11(19)14-6-10-15-16-17-18(10)8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXWFTYTTDJDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=N2)CNC(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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